5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,3-thiazole

Description

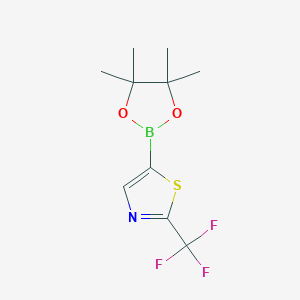

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,3-thiazole is a boron-containing heterocyclic compound featuring a thiazole core substituted with a trifluoromethyl group at position 2 and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at position 5. This structure combines the electron-withdrawing trifluoromethyl group with the boronate ester, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and materials science applications . The boron group enables efficient coupling with aryl halides, while the trifluoromethyl group enhances metabolic stability and lipophilicity in bioactive molecules .

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF3NO2S/c1-8(2)9(3,4)17-11(16-8)6-5-15-7(18-6)10(12,13)14/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPDTTZRUUSNJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415241-98-3 | |

| Record name | 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions. Biology: It can be used as a probe in biological studies to understand the role of boronic acids in biological systems. Medicine: Industry: Used in the production of materials and chemicals that require boronic acid derivatives.

Mechanism of Action

The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other Lewis bases. This property makes it useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application, but generally, the boronic acid group interacts with biological macromolecules.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

The compound’s reactivity and properties depend on substituent positioning and electronic effects. Key analogues include:

Key Findings :

- Electron-withdrawing groups (e.g., trifluoromethyl at C2 in the target compound) increase oxidative stability and reaction rates in cross-couplings compared to electron-donating groups like methyl .

- Steric effects : Bulky substituents (e.g., 3-hexylthiophene in ) improve solubility but may hinder coupling efficiency.

Positional Isomers

The trifluoromethyl group’s position significantly impacts electronic properties:

Key Findings :

- Trifluoromethyl at C2 (target) vs. C5 (): The C2 position allows unobstructed access to the boronate group, enhancing catalytic coupling efficiency.

Heterocyclic Variants

Replacing the thiazole core with other heterocycles alters electronic and physical properties:

Key Findings :

- Thiazole vs. benzoxazole : Thiazole’s sulfur atom increases polarizability, favoring interactions in biological targets .

Reactivity in Cross-Couplings :

Biological Activity

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,3-thiazole (CAS No. 1415241-98-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C10H13BF3NO2S

- Molecular Weight : 287.09 g/mol

- Physical State : Solid

- Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C .

Biological Activity

The biological activity of this compound has been explored in various studies, particularly for its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent research indicates that derivatives of thiazole compounds exhibit notable activity against several strains of bacteria and fungi. For instance:

- Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL against multidrug-resistant strains .

- Mycobacterium tuberculosis : Some derivatives showed MIC values of less than 1 μg/mL against both sensitive and resistant strains .

Anticancer Activity

The thiazole derivative has also been evaluated for its anticancer properties:

- In vitro studies demonstrated significant inhibition of cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) cell lines. The compound exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating strong potential for further development in cancer therapeutics .

Study 1: Antimicrobial Efficacy

A study published in MDPI investigated various thiazole derivatives, including the target compound. The results indicated that the compound displayed potent activity against drug-resistant Mycobacterium tuberculosis strains with MIC values as low as 0.48 μg/mL for multidrug-resistant strains .

| Microorganism | MIC (μg/mL) |

|---|---|

| Multidrug-resistant S. aureus | 4–8 |

| Mycobacterium tuberculosis (sensitive) | <1 |

| Mycobacterium tuberculosis (resistant) | <1 |

Study 2: Anticancer Activity

In another investigation focusing on TNBC, the compound demonstrated a significant reduction in tumor growth in vivo. The study utilized a BALB/c nude mouse model inoculated with MDA-MB-231 cells and treated with the compound over a period of 30 days. The results indicated a marked decrease in metastatic nodules compared to control groups .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown moderate exposure levels with a maximum concentration (Cmax) of approximately 592 ± 62 mg/mL following administration in animal models. The elimination half-life was noted to be prolonged, suggesting potential for sustained action in therapeutic applications .

Q & A

Basic: What is the standard synthetic route for 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1,3-thiazole?

Answer:

The synthesis typically involves lithiation of a thiazole precursor followed by boronate esterification. For example, a thiazole derivative (e.g., 2-trifluoromethyl-1,3-thiazole) is treated with n-butyllithium in THF at low temperatures (−78°C) to generate a lithiated intermediate. Subsequent addition of triisopropylborate forms a boronate complex, which is then quenched with pinacol to yield the tetramethyl-dioxaborolane product .

Key considerations:

- Strict anhydrous conditions to prevent lithium reagent decomposition.

- Use of cryogenic temperatures to stabilize reactive intermediates.

- Post-reaction purification via extraction (e.g., cyclohexane) and drying under reduced pressure.

Basic: How is structural characterization performed for this compound?

Answer:

1H/13C NMR spectroscopy is critical for confirming the boronate ester and trifluoromethyl groups. For example:

- 1H NMR : Peaks at δ 1.27–1.38 (12H, pinacol methyl groups) and aromatic protons (δ 8.33–8.99 ppm) confirm the thiazole core .

- 19F NMR : A singlet near δ −60 ppm confirms the CF3 group.

- IR spectroscopy : B-O stretching (~1350 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) provide additional validation .

Advanced: How does the trifluoromethyl group influence electronic properties and reactivity?

Answer:

The CF3 group is strongly electron-withdrawing, lowering the thiazole ring’s electron density and altering its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) show:

- Increased absolute hardness (η) due to CF3’s inductive effects, reducing susceptibility to electrophilic attack .

- Stabilization of intermediates in palladium-catalyzed couplings by lowering the LUMO energy of the boronate .

Methodological tip: Use Hammett substituent constants (σm) to predict regioselectivity in coupling reactions.

Advanced: What experimental strategies resolve contradictions in NMR data for similar boronate-thiazole derivatives?

Answer:

Discrepancies in chemical shifts (e.g., aromatic proton splitting) may arise from substituent effects (e.g., CF3 vs. methyl groups) or solvent polarity. To address this:

- Compare deuterated solvent effects : CDCl3 vs. DMSO-d6 can shift peaks by 0.1–0.3 ppm .

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions.

- Validate with X-ray crystallography when possible, as seen in related dioxaborolane structures .

Advanced: How can Suzuki-Miyaura coupling conditions be optimized for this compound?

Answer:

Optimization involves:

- Catalyst selection : Pd(PPh3)4 or SPhos-Pd-G3 for sterically hindered substrates .

- Base choice : Cs2CO3 or K3PO4 in THF/H2O mixtures to stabilize the boronate .

- Temperature : 60–80°C to balance reaction rate and boronate stability.

Case study : Coupling with aryl halides achieves >80% yield when using 2 mol% Pd catalyst and 3 equiv. base .

Advanced: What computational methods predict the compound’s behavior in catalytic cycles?

Answer:

- DFT calculations : Model the transmetallation step to assess Pd-B bond formation barriers.

- NBO analysis : Quantify charge distribution on the boronate and thiazole ring .

- Molecular dynamics : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics .

Basic: What purification techniques are effective for isolating this compound?

Answer:

- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate boronate esters from unreacted precursors .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- TLC monitoring : Rf ~0.5 in hexane/EtOAc (3:1) .

Advanced: How does steric hindrance from the tetramethyl-dioxaborolane group affect reaction outcomes?

Answer:

The pinacol boronate’s steric bulk:

- Slows transmetallation in Suzuki couplings, requiring higher temperatures.

- Reduces side reactions (e.g., protodeboronation) by shielding the boron atom .

Mitigation strategy : Use bulky ligands (e.g., SPhos) to enhance catalyst turnover .

Basic: What safety precautions are necessary during synthesis?

Answer:

- n-BuLi handling : Use under inert gas (Ar/N2) and cold traps to prevent fires.

- Borate ester toxicity : Employ fume hoods and PPE (gloves, goggles).

- Waste disposal : Quench lithium residues with isopropanol before aqueous disposal .

Advanced: How to evaluate the compound’s stability under varying pH conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.